2-Amino-2-methyl-1-propanol functions as a useful buffer in biological research due to its ability to maintain a specific pH range in aqueous solutions. This characteristic makes it valuable for studying enzymes and other biological processes that are sensitive to pH fluctuations .
The presence of a primary amine and a primary alcohol group in its structure allows 2-Amino-2-methyl-1-propanol to interact with specific molecules. This interaction makes it a useful tool in various spectroscopic techniques, such as ATR-FTIR spectroscopy, for investigating the CO2 absorption properties of certain compounds .
2-Amino-2-methyl-1-propanol acts as a derivatization agent in analytical chemistry. It can be used to convert fatty acids into their corresponding 4,4-dimethyloxazoline (DMOX) derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .
Recent research explores the potential of 2-Amino-2-methyl-1-propanol as a component in enzyme assays. Studies suggest its effectiveness in detecting the activity of alkaline phosphatase, an enzyme crucial for various biological functions, in specific cell lines .
2-Amino-2-methyl-1-propanol, also known as AMP, is an organic compound characterized by the presence of both amine and alcohol functional groups. Its molecular formula is C₄H₁₁NO, and it has a molecular weight of approximately 89.14 g/mol. This compound appears as a clear, light-colored liquid with a low melting point ranging from 18 to 26 °C and a boiling point of about 165 °C (329 °F) at standard atmospheric pressure. It is slightly soluble in water and has a specific gravity of 0.935, which makes it less dense than water .
AMP is notable for its ability to neutralize acids, forming salts and water in exothermic reactions. This property makes it useful in various chemical applications, particularly in the formulation of coatings and personal care products .
AMP exhibits various biological activities, including:
Several methods exist for synthesizing 2-amino-2-methyl-1-propanol:
AMP finds utility across diverse fields:
Studies on the interactions of AMP with other chemicals reveal its compatibility and reactivity:
AMP shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-2-methylpropanol | C₄H₁₁NO | Strong base strength; used in coatings |
2-Amino-2-methyl-1-butanol | C₅H₁₃NO | Longer carbon chain; different physical properties |
2-Aminopropanol | C₃H₉NO | Simpler structure; less sterically hindered |
2-Hydroxyethylamine | C₂H₇NO | Lacks methyl groups; different reactivity profile |
2-Amino-1-butanol | C₄H₉NO | Similar amine properties but different chain length |
Irritant